molecular formula C18H18O5S B3827753 Phenacyl 3-(4-methylphenyl)sulfonylpropanoate

Phenacyl 3-(4-methylphenyl)sulfonylpropanoate

Cat. No.: B3827753
M. Wt: 346.4 g/mol
InChI Key: GDRUIFHIQPXSMZ-UHFFFAOYSA-N
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Description

Phenacyl 3-(4-methylphenyl)sulfonylpropanoate is an organic compound with the molecular formula C18H18O5S. It is a derivative of propanoic acid, featuring a phenacyl group and a 4-methylphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 3-(4-methylphenyl)sulfonylpropanoate typically involves the reaction of phenacyl bromide with 3-(4-methylphenyl)sulfonylpropanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 3-(4-methylphenyl)sulfonylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenacyl 3-(4-methylphenyl)sulfonylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of heterocyclic compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenacyl 3-(4-methylphenyl)sulfonylpropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenacyl 3-(4-methylphenyl)sulfonylpropanoate is unique due to its combination of the phenacyl and 4-methylphenylsulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

phenacyl 3-(4-methylphenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5S/c1-14-7-9-16(10-8-14)24(21,22)12-11-18(20)23-13-17(19)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRUIFHIQPXSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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